BenchChemオンラインストアへようこそ!

tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate

Covalent inhibitor design Chemoproteomics Cysteine-reactive warheads

tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate (CAS 2089445-52-1) is a bifunctional heterocyclic building block that combines a 3-bromo-4,5-dihydroisoxazole (BDHI) electrophilic warhead with a tert-butoxycarbonyl (Boc)-protected amine at the C5 position. The 4,5-dihydroisoxazole (Δ²-isoxazoline) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides.

Molecular Formula C8H13BrN2O3
Molecular Weight 265.107
CAS No. 2089445-52-1
Cat. No. B2523065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate
CAS2089445-52-1
Molecular FormulaC8H13BrN2O3
Molecular Weight265.107
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=NO1)Br
InChIInChI=1S/C8H13BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h6H,4H2,1-3H3,(H,10,12)
InChIKeyAWJVZLOHRZADJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate (CAS 2089445-52-1): Procurement-Grade Characterization for Scientific Selection


tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate (CAS 2089445-52-1) is a bifunctional heterocyclic building block that combines a 3-bromo-4,5-dihydroisoxazole (BDHI) electrophilic warhead with a tert-butoxycarbonyl (Boc)-protected amine at the C5 position [1]. The 4,5-dihydroisoxazole (Δ²-isoxazoline) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides [1]. The bromine substituent at the C3 position confers a tempered yet tunable electrophilicity that is distinct from chloro- and other halo-analogues, enabling selective covalent engagement with nucleophilic cysteine residues in protein active sites [2]. The Boc protecting group provides orthogonal stability under basic, nucleophilic, and mild thermal conditions, while permitting quantitative deprotection under anhydrous acidic conditions (e.g., TFA/DCM) for downstream amine functionalization [3]. The compound has a molecular weight of 265.1 g/mol and is commercially available at ≥95% purity, making it suitable as a key intermediate for covalent inhibitor design, chemoproteomic probe development, and multi-step organic synthesis .

Why Generic Substitution of tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate Fails: The Halogen, Ring-Substitution, and Protecting-Group Specificity Problem


In-class analogues of tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate—including the 3-chloro congener, N-unprotected variants, C4-substituted regioisomers, and fully aromatic isoxazole analogues—cannot be freely interchanged without compromising experimental outcomes. Chemoproteomic profiling has demonstrated that the 3-bromo-4,5-dihydroisoxazole warhead exhibits distinct cysteine-reactivity and selectivity profiles compared to both the 3-chloro analogue and classical electrophiles such as haloacetamides; the chloride-substituted counterpart achieves weaker labeling with the same protein targets relative to the bromide [1]. The Boc protecting group provides orthogonal stability that is absent in free-amine or alternatively protected (e.g., Cbz, Fmoc) analogues, enabling selective downstream deprotection and modular diversification [2]. Furthermore, the 4,5-dihydro ring geometry at C5 introduces a stereogenic center that contributes to conformation-dependent target recognition—a feature lost in fully aromatic isoxazoles or regioisomeric 4-substituted variants [3]. These compound-specific properties mean that substitution with a generic 'dihydroisoxazole' building block risks altered reactivity kinetics, divergent selectivity, and synthetic incompatibility.

Quantitative Differentiation Evidence for tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate Versus Closest Analogs and In-Class Candidates


3-Bromo vs. 3-Chloro Dihydroisoxazole Reactivity: Proteome-Wide Labeling Intensity Comparison

The 3-bromo substituent provides superior proteome-wide cysteine labeling compared to the 3-chloro analogue. In head-to-head chemoproteomic comparisons, the 3-chloro-4,5-dihydroisoxazole probes consistently achieved weaker labeling with the same protein targets relative to their bromide counterparts [1]. This differential labeling is attributed to the moderately higher intrinsic electrophilicity of the C–Br bond versus C–Cl in the dihydroisoxazole ring system, with the bromo variant described as 'slightly more reactive than the chloride-substituted counterpart' while maintaining tempered reactivity that avoids the promiscuity of haloacetamide warheads [1].

Covalent inhibitor design Chemoproteomics Cysteine-reactive warheads

BDHI Warhead Selectivity Landscape vs. Haloacetamide Electrophiles: Distinct Cysteine Targeting Profiles

The BDHI warhead, of which tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate is a protected precursor, engages a distinct subset of cysteine residues in the human proteome that differs from those targeted by haloacetamide electrophiles. Competitive chemoproteomic profiling revealed that the selectivity landscape of cysteines liganded by BDHI is distinct from that of haloacetamide probes [1]. BDHI probes labeled proteins to a much lesser extent than promiscuous iodoacetamide and required higher concentrations, consistent with selective engagement of hyper-reactive cysteines in defined binding pockets rather than indiscriminate modification of solvent-exposed thiols [1]. DFT calculations confirmed a high transition-state barrier (45.5 kcal/mol) for reaction with neutral methanethiol, while thiolate addition was energetically favorable (ΔE‡ = 4.4–7.7 kcal/mol), implicating cysteine deprotonation as the rate-limiting step and supporting preferential reactivity toward hyper-reactive cysteines with depressed pKa [1].

Chemoproteomics Cysteine profiling Covalent probe selectivity

Boc-Protected Amine: Orthogonal Stability vs. Free-Amine and Alternatively Protected Analogues

The Boc protecting group on the C5 amine of this compound enables orthogonal synthetic strategies that are unavailable with free-amine congeners. The Boc group is stable to nucleophiles, bases, and catalytic hydrogenation conditions but is quantitatively cleaved under anhydrous acidic conditions (TFA/DCM, HCl/EtOAc) with typical deprotection times of 30 min to 2 h at room temperature [1]. This orthogonality allows the dihydroisoxazole ring and the bromine substituent to be elaborated without interference at the amine position—a critical advantage over Cbz-protected analogues (requiring hydrogenolysis, incompatible with bromine) or Fmoc-protected variants (base-labile; may be incompatible with certain dihydroisoxazole modifications) [REFS-1, REFS-2].

Protecting group strategy Multi-step synthesis Orthogonal deprotection

Synthesis via Regioselective 1,3-Dipolar Cycloaddition: C5-NHBoc Installation with High Regiochemical Fidelity

The 4,5-dihydroisoxazole ring of this compound is accessible via 1,3-dipolar cycloaddition of bromonitrile oxide with N-Boc-protected allyl amine derivatives. This reaction proceeds with complete regioselectivity to deliver the 5-yl-substituted regioisomer, as demonstrated in model systems where analogous cycloadditions of nitrile oxides with 1-phenylsulfonyl-1,3-butadienes provided 3-(4,5-dihydroisoxazol-5-yl) products in 66–78% isolated yields with exclusive regiochemical control [1]. The use of bromonitrile oxide (generated from dibromoformaldoxime) ensures that the C3–Br bond is installed simultaneously with ring formation, eliminating the need for post-cyclization halogenation steps that are required for 3-unsubstituted dihydroisoxazole precursors [2].

1,3-Dipolar cycloaddition Regioselective synthesis Nitrile oxide chemistry

C5 Stereogenic Center: Conformation-Dependent Biological Activity vs. Achiral Isoxazole Analogues

The C5 position of the 4,5-dihydroisoxazole ring is a stereogenic center, and the (S)-enantiomer of 5-substituted 3-bromo-4,5-dihydroisoxazoles has been shown to be a markedly better inhibitor of human transglutaminase 2 (TG2) than its (R)-stereoisomer [1]. This stereochemical dependence is absent in fully aromatic isoxazole analogues, which lack the sp³-hybridized C5 center. The racemic nature of commercially sourced tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate (≥95% purity) means that users may optionally resolve enantiomers for stereospecific applications, providing a level of synthetic control unavailable with planar isoxazole building blocks .

Stereochemistry-activity relationship Enzyme inhibition Chiral building blocks

High-Value Application Scenarios for tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate Based on Quantitative Differentiation Evidence


Covalent Inhibitor Development: BDHI Warhead Installation via Boc Deprotection and Amide Coupling

This compound is ideally positioned as a late-stage intermediate for installing the BDHI covalent warhead onto carboxylic acid-containing recognition elements. Following Boc deprotection with TFA/DCM (quantitative cleavage, 30 min–2 h at RT), the liberated C5-amine can be coupled to a carboxylic acid pharmacophore via standard amide bond formation (EDC/HOBt or HATU) [1]. This strategy was validated in the development of BDHI-functionalized Bruton's tyrosine kinase (BTK) inhibitors, where single-step late-stage installation of the warhead onto acrylamide-containing compounds was demonstrated [2]. The tempered reactivity of the bromo warhead ensures that the final conjugate engages target cysteines selectively without the promiscuity of haloacetamide-based inhibitors [2].

Chemoproteomic Probe Synthesis for Cysteine Profiling with Orthogonal Target Engagement Fingerprints

The BDHI scaffold, accessed via Boc deprotection of this compound, enables the construction of activity-based protein profiling (ABPP) probes with cysteine selectivity profiles distinct from those of classical iodoacetamide-based probes [1]. Competitive chemoproteomic profiling has established that BDHI-functionalized fragments engage a unique subset of cysteine residues in the human proteome, making them valuable for orthogonal target identification campaigns and for accessing cysteine sites refractory to haloacetamide modification [1]. The Boc-protected precursor allows researchers to install bioorthogonal handles (e.g., alkyne, azide) or fluorescent reporters (e.g., TAMRA) at the C5-amine position after deprotection, enabling click-chemistry-based enrichment or visualization in cellular contexts [1].

Multi-Step Medicinal Chemistry: Modular Diversification via Orthogonal Boc Protection

The orthogonal stability of the Boc group enables sequential synthetic elaboration at multiple positions on the dihydroisoxazole scaffold [1]. The C3–Br bond can participate in cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the Boc-protected C5-amine remains intact, enabling C3-arylation/alkynylation prior to deprotection. Alternatively, the Boc group can be removed first to functionalize the C5-amine (acylation, sulfonylation, reductive amination), followed by C3–Br derivatization [1]. This modularity is unavailable with Cbz-protected analogues (hydrogenolysis of Cbz would reduce the C3–Br bond) or Fmoc-protected variants (piperidine-mediated Fmoc removal may trigger dihydroisoxazole ring-opening under basic conditions) [1].

Stereochemistry-Activity Relationship (SSAR) Studies: Enantiomeric Resolution for Target-Specific Optimization

The racemic C5 center of this compound provides a starting point for enantiomeric resolution and subsequent stereochemistry-activity relationship studies. Structural biology evidence from analogous 5-substituted-3-bromo-4,5-dihydroisoxazoles demonstrates that the (S)-enantiomer exhibits markedly superior inhibition of human transglutaminase 2 compared to the (R)-enantiomer, with the stereogenic center influencing the conformation of the dihydroisoxazole ring (predominantly envelope conformation folded between O1 and C4) and its presentation to the enzyme active site [REFS-1, REFS-2]. Chiral HPLC resolution or enzymatic kinetic resolution of the racemate, followed by independent elaboration of each enantiomer, enables the determination of enantiomer-specific potency, selectivity, and pharmacokinetic parameters [1].

Quote Request

Request a Quote for tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.